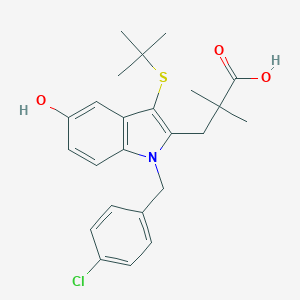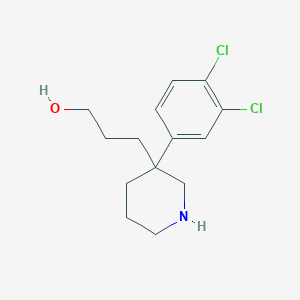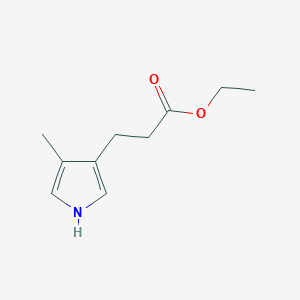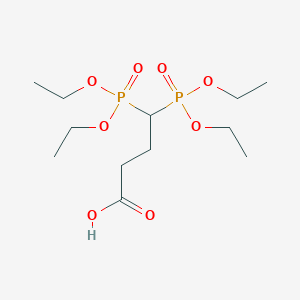
(5-Phenylpyridin-3-yl)methanamine
Übersicht
Beschreibung
(5-Phenylpyridin-3-yl)methanamine: is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a phenyl group attached to the pyridine ring at the 5-position and a methanamine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and phenylboronic acid.
Suzuki Coupling Reaction: The phenyl group is introduced to the pyridine ring via a Suzuki coupling reaction. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Reduction: The resulting 5-phenylpyridine is then subjected to reduction conditions to introduce the methanamine group. This can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-Phenylpyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Inhibition: The compound may serve as a scaffold for designing enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.
Medicine:
Drug Development: Its structural framework can be utilized in the development of pharmaceutical agents with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry:
Material Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Wirkmechanismus
The mechanism by which (5-Phenylpyridin-3-yl)methanamine exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved can vary, but typically include interactions with key amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
- (5-Phenylpyridin-2-yl)methanamine
- (4-Phenylpyridin-3-yl)methanamine
- (3-Phenylpyridin-2-yl)methanamine
Comparison:
- Structural Differences: The position of the phenyl and methanamine groups on the pyridine ring can significantly influence the compound’s chemical reactivity and biological activity.
- Unique Properties: (5-Phenylpyridin-3-yl)methanamine’s specific arrangement of functional groups may offer unique binding interactions and stability compared to its isomers .
Eigenschaften
IUPAC Name |
(5-phenylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZDYYSMCSCHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597875 | |
| Record name | 1-(5-Phenylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103921-71-7 | |
| Record name | 1-(5-Phenylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the (5-phenylpyridin-3-yl)methanamine scaffold achieve selectivity for PRMT6 over other PRMT family members, particularly given the high homology within this enzyme family?
A: The selectivity of this compound derivatives for PRMT6 stems from their ability to form a crucial hydrogen bond with the Glu49 residue within the PRMT6 binding site. [] This Glu49 residue is unique to PRMT6 and is not present in other PRMT family members like PRMT1, PRMT3, PRMT4, PRMT5, PRMT7, or PRMT8. By establishing this specific interaction, the this compound derivatives achieve a significant increase in binding affinity for PRMT6 compared to other PRMTs, resulting in higher selectivity. Compound a25, a notable example from this series, exhibits over 25-fold selectivity for PRMT6 over PRMT1/8 and over 50-fold selectivity over PRMT3/4/5/7. [] This selective inhibition of PRMT6 makes these compounds particularly promising for targeted cancer therapy, as they can potentially disrupt PRMT6-dependent cellular processes in cancer cells while minimizing off-target effects on other PRMTs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)









